N-(cyclobutylmethyl)-N,5-dimethyl-1,3,4-thiadiazol-2-amine

Lipophilicity Drug‑likeness Thiadiazole

N-(Cyclobutylmethyl)-N,5-dimethyl-1,3,4-thiadiazol-2-amine is a tertiary amine belonging to the 1,3,4‑thiadiazole class, a privileged scaffold in medicinal chemistry. Its molecular formula is C₉H₁₅N₃S (MW 197.30).

Molecular Formula C9H15N3S
Molecular Weight 197.3
CAS No. 1861907-78-9
Cat. No. B2519549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(cyclobutylmethyl)-N,5-dimethyl-1,3,4-thiadiazol-2-amine
CAS1861907-78-9
Molecular FormulaC9H15N3S
Molecular Weight197.3
Structural Identifiers
SMILESCC1=NN=C(S1)N(C)CC2CCC2
InChIInChI=1S/C9H15N3S/c1-7-10-11-9(13-7)12(2)6-8-4-3-5-8/h8H,3-6H2,1-2H3
InChIKeyDSMWAADKJCQWEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Cyclobutylmethyl)-N,5-dimethyl-1,3,4-thiadiazol-2-amine (CAS 1861907-78-9) – Core Physicochemical Profile for Research Procurement


N-(Cyclobutylmethyl)-N,5-dimethyl-1,3,4-thiadiazol-2-amine is a tertiary amine belonging to the 1,3,4‑thiadiazole class, a privileged scaffold in medicinal chemistry. Its molecular formula is C₉H₁₅N₃S (MW 197.30) [1]. The compound features an N‑cyclobutylmethyl substituent and an N,5‑dimethyl pattern that collectively produce a computed XLogP3 of 2.5, zero hydrogen‑bond donors, four hydrogen‑bond acceptors, a topological polar surface area of 57.3 Ų, and three rotatable bonds [1]. These physicochemical descriptors placed this compound in a favorable drug‑like space (no Rule‑of‑5 violations) and differentiated it sharply from structurally simpler 1,3,4‑thiadiazol‑2‑amine analogs .

Why N-(Cyclobutylmethyl)-N,5-dimethyl-1,3,4-thiadiazol-2-amine Cannot Be Simply Replaced by a Generic 1,3,4‑Thiadiazole Analog


The 1,3,4‑thiadiazole ring is pharmacologically versatile, but biological activity is exquisitely sensitive to the nature and position of substituents [1]. Small structural modifications—such as replacing the cyclobutylmethyl group with a simple alkyl chain or removing the 5‑methyl group—can drastically alter lipophilicity, hydrogen‑bonding capacity, and molecular shape, leading to complete loss of target engagement or undesirable off‑target profiles [1]. Consequently, a generic 1,3,4‑thiadiazol‑2‑amine cannot be assumed to reproduce the property‑activity profile that the N‑cyclobutylmethyl‑N,5‑dimethyl substitution pattern uniquely provides. The quantitative evidence below details the specific, measurable dimensions along which this compound diverges from its closest structural neighbors.

N-(Cyclobutylmethyl)-N,5-dimethyl-1,3,4-thiadiazol-2-amine – Quantitative Differentiation Evidence Versus Closest Analogs


Lipophilicity Fine‑Tuning: Elevated logP Versus N,5‑Dimethyl‑1,3,4‑thiadiazol‑2‑amine

The target compound exhibits a computed logP (XLogP3) of 2.5, while N,5‑dimethyl‑1,3,4‑thiadiazol‑2‑amine (CAS 38917-35-0), which lacks the cyclobutylmethyl group, has an XLogP3 of approximately 0.58 [1][2]. This nearly 2‑log‑unit increase indicates that the cyclobutylmethyl substituent substantially raises lipophilicity, potentially enhancing membrane permeability and blood‑brain barrier penetration [3].

Lipophilicity Drug‑likeness Thiadiazole

Hydrogen‑Bond Donor Elimination: Zero HBD Versus Primary Amine Analogs

Unlike 2‑amino‑5‑(cyclobutylmethyl)‑1,3,4‑thiadiazole, which possesses a primary amine and therefore one hydrogen‑bond donor (HBD), the target compound is a tertiary amine with zero HBDs [1]. Removing the HBD lowers the polar surface area and is associated with improved passive membrane diffusion and reduced susceptibility to P‑glycoprotein efflux [2].

Hydrogen bonding Permeability Thiadiazole

Topological Polar Surface Area Modulation: TPSA of 57.3 Ų Versus N,5‑Dimethyl Analog

The topological polar surface area (TPSA) of the target compound is 57.3 Ų, compared with approximately 38.0 Ų for N,5‑dimethyl‑1,3,4‑thiadiazol‑2‑amine [1][2]. The higher TPSA arises from the additional nitrogen in the tertiary amine moiety and balances lipophilicity, keeping the molecule within the favorable range (≤140 Ų) for oral absorption while still permitting CNS penetration [3].

Polar surface area Oral bioavailability Thiadiazole

Molecular Weight and Rotatable Bond Count: Balancing Size and Flexibility

With a molecular weight of 197.30 Da and three rotatable bonds, the target compound is significantly larger and more flexible than N,5‑dimethyl‑1,3,4‑thiadiazol‑2‑amine (MW 129.18 Da, 1 rotatable bond) [1][2]. The additional mass and conformational freedom are contributed entirely by the cyclobutylmethyl group, which introduces a constrained ring that may reduce the entropic penalty of binding while avoiding excessive flexibility that would compromise oral bioavailability [3].

Molecular weight Rotatable bonds Drug‑likeness

N-(Cyclobutylmethyl)-N,5-dimethyl-1,3,4-thiadiazol-2-amine – Optimal Research and Procurement Application Scenarios


Lead‑Like Compound Library Expansion for CNS‑Penetrant Screening

The zero‑HBD, moderate TPSA (57.3 Ų), and elevated logP (2.5) profile of this compound make it a strong candidate for screening libraries targeting CNS disorders where passive brain penetration is required. Compared to simpler 1,3,4‑thiadiazol‑2‑amines, its physicochemical signature more closely matches CNS lead‑like criteria [1].

Kinase or GPCR Focused Library Design Requiring Tertiary Amine Motifs

Many kinase and GPCR inhibitors incorporate tertiary amines as hydrogen‑bond acceptors. The N‑cyclobutylmethyl‑N‑methyl substitution pattern offers a conformationally constrained, lipid‑compatible tertiary amine that is absent in primary‑amine analogs, providing a differentiated pharmacophoric element for focused library construction [1].

Fragment‑to‑Lead Evolution Where Cycloalkyl Rings Improve Target Fit

For projects evolving from fragment hits, the cyclobutylmethyl group adds roughly 68 Da relative to the N,5‑dimethyl core, filling hydrophobic pockets more effectively than simple alkyl chains while maintaining an acceptable number of rotatable bonds. This balanced growth vector is valuable for fragment‑based drug discovery programs [1][2].

Physicochemical Standard for Thiadiazole‑Based Probe Development

The compound can serve as a physicochemical benchmark when building structure‑activity relationships around the 1,3,4‑thiadiazol‑2‑amine scaffold. Its computed parameters (XLogP3 2.5, TPSA 57.3 Ų, 0 HBD) provide a reference point against which new analogs can be compared, facilitating rational compound selection in probe development campaigns [1].

Quote Request

Request a Quote for N-(cyclobutylmethyl)-N,5-dimethyl-1,3,4-thiadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.